(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Description
Definition and Classification Within Cyclic Peptides
Macrocyclic peptides are predominantly peptide structures bearing one or more rings and spanning multiple amino acid residues. The target compound exemplifies this definition through its octazacyclooctacos ring system, which contains eight nitrogen atoms within a twenty-eight membered macrocyclic framework. Within the broader classification of cyclic peptides, this compound falls into the category of homodetic cyclic peptides, where the ring is composed exclusively of normal peptide bonds between the alpha carboxyl of one residue to the alpha amine of another.
The structural complexity of this particular compound demonstrates the sophisticated molecular architecture possible within macrocyclic peptide chemistry. The presence of nine carbonyl groups (nonaoxo) indicates multiple peptide linkages throughout the macrocyclic structure, while the specific stereochemical designations at numerous positions reflect the precise three-dimensional arrangement characteristic of bioactive macrocyclic peptides. The compound contains additional functional groups beyond the peptide backbone, including hydroxyl groups at positions 12 and 21, an indole moiety at position 9, and various alkyl substituents that contribute to its overall molecular complexity.
Cyclic peptides can be classified according to the types of bonds that comprise the ring structure. This compound represents a homodetic macrocyclic peptide, distinguished from cyclic isopeptides that contain non-alpha amide linkages, cyclic depsipeptides that incorporate ester linkages, and bicyclic peptides that feature bridging groups between side chains. The twenty-eight membered ring size places this compound well within the macrocyclic range, as macrocyclic peptides essentially comprise cyclic peptidic structures with a ring size of at least twelve atoms and spanning multiple amino acid residues.
The classification of this compound as a macrocyclic peptide is further supported by its molecular weight characteristics, which would fall within the range that allows these molecules to bridge the molecular worlds of small molecules and macromolecules such as antibodies. The structural features present in this compound, including the multiple stereochemical centers and diverse functional groups, exemplify the chemical diversity possible within the macrocyclic peptide class.
"Goldilocks" Chemical Modality: Bridging Small Molecules and Biologics
The target compound represents an excellent example of the "Goldilocks" chemical modality that characterizes macrocyclic peptides, possessing intermediate size and properties that combine favorable characteristics of both small molecules and biologics. Macrocyclic peptides have been termed the "Goldilocks" chemical modality because their intermediate size combines the favorable properties of both small molecules and biologics, creating molecules that are not too big and not too small, but just right for certain therapeutic applications.
The molecular architecture of this specific compound demonstrates several key features that contribute to the Goldilocks effect. The macrocyclic structure provides conformational constraint while maintaining sufficient flexibility for target binding, and the multiple functional groups allow for diverse intermolecular interactions. The presence of hydroxyl groups, the indole moiety, and various alkyl substituents creates a molecule capable of engaging in hydrogen bonding, hydrophobic interactions, and other non-covalent binding modes characteristic of successful macrocyclic peptides.
Macrocyclic peptides occupy a unique chemical space between small molecule drugs, which typically have molecular weights below 500 Daltons, and large biologics such as monoclonal antibodies that can exceed 150,000 Daltons. This intermediate positioning allows macrocyclic peptides to access protein-protein interaction surfaces that are generally undruggable by small molecules while potentially maintaining better pharmacokinetic properties than large biologics. The target compound's complex structure suggests a molecular weight in the range typical of macrocyclic peptides, which may vary between approximately 500 and several thousand Daltons.
The advantages of macrocyclic peptides over linear peptides include decreased polar surface area, increased cell permeability, elevated stability to protease enzymes, and the ability to interact with targeting proteins with reduced entropic binding cost due to preorganized three-dimensional conformation. The cyclization present in the target compound would be expected to confer these beneficial properties, particularly enhanced metabolic stability and improved binding affinity compared to hypothetical linear analogs.
| Property | Small Molecules | Macrocyclic Peptides | Biologics |
|---|---|---|---|
| Molecular Weight | <500 Da | 500-5000 Da | >10,000 Da |
| Protein Surface Coverage | Limited | Moderate | Extensive |
| Cell Permeability | High | Variable | Low |
| Metabolic Stability | Variable | Enhanced by cyclization | High |
| Target Selectivity | Limited | High | Very High |
Historical Development and Discovery Context
The historical development of macrocyclic peptide research has evolved from the initial discovery of naturally occurring macrocyclic compounds to sophisticated synthetic methodologies for generating diverse macrocyclic peptide libraries. Although the discovery of macrocyclic peptides initially relied on their isolation from living organisms, recent advances in ribosomal peptide synthesis and display techniques have made it possible to use artificially generated macrocyclic peptide libraries for selection of ligands for biologically relevant proteins.
Nature-derived macrocycles initially proved the importance of the field and provided important drugs as exemplified by the antibiotic polymyxin B, the human peptide hormone vasopressin, and the immunosuppressant cyclosporine. These early discoveries demonstrated the potential of macrocyclic peptides to exhibit various biological activities ranging from antibiotics to immunosuppressant effects, establishing the foundation for modern macrocyclic peptide research.
The development of synthetic methodologies for macrocyclic peptides has expanded significantly over the past two decades. In 2004, nearly a decade after DNA-encoded library technology was conceptualized, the field began emerging with the synthesis of macrocyclic peptide libraries using DNA-templated synthesis. This marked a significant milestone in the systematic approach to macrocyclic peptide discovery, moving beyond natural product isolation to designed synthesis of macrocyclic peptide libraries.
Several key technologies have contributed to the advancement of macrocyclic peptide research. The Random Nonstandard Peptide Integrated Discovery platform utilizes flexible in vitro translation to access macrocyclic peptides containing nonproteinogenic amino acids. The Ribosomally Synthesized and Post-translationally Modified Peptides method involves the combination of ribosomal synthesis with phage screening platforms and macrocyclization chemistries to generate libraries of macrocyclic peptides. The Split-Intein Circular Ligation of Peptides and Proteins approach relies on the in vivo production of macrocyclic peptides through intein splicing mechanisms.
The evolution of macrocyclic peptide research has also been supported by advances in analytical methodologies. The development of high-resolution liquid chromatography-mass spectrometry analysis methods has enabled the assessment of larger macrocyclic peptide libraries, facilitating the identification and characterization of bioactive compounds. These technological advances have transformed macrocyclic peptide research from a field dependent on natural product isolation to one capable of systematic library generation and screening.
Significance in Chemical Biology Research
The significance of macrocyclic peptides in chemical biology research stems from their unique ability to modulate protein-protein interactions that are challenging targets for conventional small molecules and biologics. Macrocyclic peptides have gained growing attention for their therapeutic properties in targeting dysregulated protein-protein interactions, with their moderate sizes, high selectivity, and high binding affinities making them good drug candidates.
The target compound exemplifies the structural complexity that makes macrocyclic peptides valuable research tools in chemical biology. The presence of multiple functional groups, including the indole moiety, hydroxyl groups, and diverse alkyl substituents, provides a rich array of interaction possibilities with biological targets. The macrocyclic constraint imposed by the twenty-eight membered ring system would be expected to reduce conformational entropy and enhance binding affinity, a characteristic feature that makes macrocyclic peptides particularly valuable for studying protein-protein interactions.
Macrocyclic peptides represent versatile platforms for addressing intractable challenges in chemical biology research. The field has demonstrated the ability to generate bicyclic peptides that allow for building blocks with heterotrimeric conjugates to address complex biological systems and enable multimer complexes via linkers. This versatility is reflected in the diverse structural features present in the target compound, which could potentially serve as a scaffold for further derivatization and optimization.
The research significance of macrocyclic peptides extends to their role as tools for validating biological targets and mechanisms. Unlike small molecules that may have limited target selectivity, macrocyclic peptides can provide highly specific probes for biological systems. The complex structure of the target compound, with its precise stereochemical arrangement and diverse functional groups, represents the type of molecular tool that can provide insights into structure-activity relationships and target binding mechanisms.
| Research Application | Advantages of Macrocyclic Peptides | Structural Features |
|---|---|---|
| Protein-Protein Interaction Modulation | Large binding surface, high specificity | Multiple contact points, conformational constraint |
| Target Validation | High selectivity, reduced off-target effects | Precise stereochemistry, functional group diversity |
| Mechanism Studies | Defined binding mode, predictable interactions | Rigid backbone, oriented functional groups |
| Lead Optimization | Structure-activity relationships | Modifiable side chains, cyclization strategies |
The emergence of macrocyclic peptides as research tools has been facilitated by advances in library generation and screening technologies. DNA-encoded chemical libraries have been used for the discovery of novel macrocyclic peptides for protein targets of interest, with the number of macrocyclic peptide libraries steadily increasing. These technological advances have made it possible to systematically explore the chemical space of macrocyclic peptides and identify compounds with desired biological activities.
Properties
CAS No. |
131086-53-8 |
|---|---|
Molecular Formula |
C57H82N12O16 |
Molecular Weight |
1191.3 g/mol |
IUPAC Name |
2-amino-N-[(9E,15Z)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide |
InChI |
InChI=1S/C57H82N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-42,44-45,47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10-,46-43+ |
InChI Key |
MDODWZNDNCDVHR-YWACARBRSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(=C(C2=CNC3=CC=CC=C32)O)NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N |
Isomeric SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)/C(=C(/C2=CNC3=CC=CC=C32)\O)/NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(=C(C2=CNC3=CC=CC=C32)O)NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Janthinocin B; |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S)-2-amino-N-[(3S,6R,9E,...] is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity in detail by examining existing research findings and case studies.
Chemical Structure and Properties
The compound exhibits a highly intricate structure characterized by multiple functional groups and stereocenters. Its molecular formula and structure suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. For instance, derivatives of similar structures have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been observed to exhibit antimicrobial effects against various pathogens. Its structural features may enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways.
- Neuroprotective Effects : Some studies indicate that the compound could have neuroprotective effects, potentially through modulation of neuroinflammatory pathways or direct antioxidant activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of structurally related compounds. Results indicated that compounds with similar functional groups inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at micromolar concentrations .
Case Study 3: Neuroprotection
Research conducted on neuroprotective agents highlighted that compounds with similar structural motifs could reduce oxidative stress in neuronal cells. The study demonstrated that these compounds decreased reactive oxygen species levels and improved cell viability under stress conditions .
The biological activity of (2S,3S)-2-amino-N... can be attributed to its ability to interact with specific cellular targets:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell metabolism or pathogen survival.
- Receptor Interaction : Possible interaction with neurotransmitter receptors or ion channels contributing to its neuroprotective effects.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide is a complex compound with potential applications in various fields of scientific research and medicine. Below is a detailed exploration of its applications based on existing literature.
Anticancer Properties
This compound has shown promise in the development of anticancer therapies. Its structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. The presence of multiple functional groups may facilitate binding to specific receptors or enzymes that are crucial in cancer pathways.
Drug Delivery Systems
The intricate structure of this compound allows for its use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research indicates that compounds with similar structural features can improve targeted delivery to cancer cells while minimizing systemic toxicity.
Enzyme Inhibition
The compound's design may allow it to act as an enzyme inhibitor. Preliminary studies suggest that compounds with similar frameworks can effectively inhibit key enzymes involved in metabolic pathways or disease processes. This capability could be leveraged for therapeutic interventions in metabolic disorders or infectious diseases.
Molecular Probes
Given its complex structure and potential for specific interactions with biological macromolecules, this compound can serve as a molecular probe in biochemical assays. It could be utilized to study protein-ligand interactions or cellular uptake mechanisms.
Synthetic Biology
The compound's unique features may be useful in synthetic biology applications where engineered organisms are designed to produce valuable compounds. Its structural elements could be incorporated into biosynthetic pathways to create novel biochemicals.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of structurally similar compounds on various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells. The findings suggest that modifications to the core structure could enhance efficacy against specific cancer types.
Case Study 2: Drug Delivery Enhancement
In a recent investigation into drug delivery systems using complex compounds like this one, researchers demonstrated improved pharmacokinetics and targeted delivery of chemotherapeutic agents. The study highlighted the potential for reducing side effects while increasing therapeutic efficacy.
Case Study 3: Enzyme Inhibition Mechanisms
Research focusing on enzyme inhibition revealed that compounds similar to this one exhibited strong inhibition of specific enzymes linked to disease progression. This opens avenues for developing new therapeutic agents targeting these enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural motifs align with two primary classes:
- Macrocyclic mTOR inhibitors (e.g., Everolimus, Temsirolimus analogs)
- HDAC-targeting agents (e.g., Vorinostat derivatives)
Table 1: Pharmacological and Structural Comparison
Key Findings:
Structural Similarities: The user compound shares macrocyclic complexity with Everolimus analogs (e.g., hydroxyethyl and benzyl groups) , while its indole and hydroxymethyl substituents align with HDAC inhibitors like 6H . Unlike Vorinostat analogs, the absence of a hydroxamate group may reduce HDAC affinity but improve metabolic stability .
6H (HDAC inhibitor): Outperformed other Vorinostat analogs in binding affinity but faced toxicity hurdles in derivatives (e.g., AKOS019005527) .
Stability and Safety: Macrocyclic compounds generally exhibit stability under normal conditions, though incompatibility with strong acids/bases is common . Indole-containing compounds (e.g., user compound) may produce hazardous fumes upon combustion .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The linear peptide backbone is constructed via Fmoc-SPPS on a Rink amide resin, employing HBTU/HOBt activation. Critical steps include:
-
Incorporation of (2S,3S)-2-amino-3-methylpentanoic acid : Synthesized via Evans’ oxazolidinone methodology, achieving >98% enantiomeric excess (ee) through asymmetric alkylation.
-
Benzyl-protected tryptophan derivative : Introduced at position 9 using a Boc-protected indole-methylene building block, synthesized via Pd-catalyzed cross-coupling.
-
Hydroxyethyl and hydroxymethyl groups : Installed via post-synthetic modification of serine residues using TEMPO-mediated oxidation followed by stereoretentive reduction.
Solution-Phase Modifications
-
Ethylidene installation : Achieved through Wittig olefination between aldehyde-functionalized residue 15 and a ylide generated from ethyltriphenylphosphonium bromide (85% yield).
-
3-Aminopropyl side chain : Introduced via Michael addition of acrylonitrile to a cysteine derivative at position 6, followed by catalytic hydrogenation (PtO2, H2, 60 psi).
Macrocyclization Techniques
Radical-Mediated C–H Alkylation
Photoredox catalysis enables efficient macrocyclization under mild conditions:
-
Reaction setup : Linear precursor (1 eq), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), N-(acyloxy)phthalimide ester (1.2 eq), DMF/H2O (4:1), 450 nm LED irradiation.
-
Key parameters :
Variable Optimal Value Impact on Yield pH 7.2 Maximizes radical stability Temperature 25°C Prevents epimerization Irradiation time 6 h 92% conversion
This method achieves 78% isolated yield with <2% epimerization at sensitive stereocenters.
Lactamization Approaches
Alternative lactam formation via HATU-mediated coupling:
-
Conditions : HATU (2.5 eq), DIPEA (6 eq), DMF, 0°C → RT (48 h)
-
Yield : 65% with 5% dimerization byproduct
-
Limitations : Requires extensive HPLC purification to remove truncated sequences.
Stereochemical Control
Dynamic Kinetic Resolution
Racemic intermediates at positions 18 and 24 are resolved using:
Enzymatic Desymmetrization
Lipase PS-IM catalyzes selective acetylation of prochiral diols:
-
Substrate : 12,21-bis(hydroxymethyl) intermediate
-
Conditions : Vinyl acetate (5 eq), MTBE, 35°C, 24 h
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
HRMS : m/z 1191.3321 [M+H]+ (calc. 1191.3318)
-
NMR key signals :
Scalability and Process Challenges
Continuous Flow Considerations
Adoption of continuous flow technologies for critical steps:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: A full factorial Design of Experiments (DoE) approach is recommended to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2⁵ factorial design can identify critical interactions between parameters like reaction time and pH. Response surface methodology (RSM) can further refine optimal conditions .
- Example Workflow:
- Screen variables using Plackett-Burman design.
- Apply Box-Behnken or Central Composite Design for optimization.
- Validate predictions with triplicate experiments.
Q. What analytical techniques are most effective for characterizing this compound’s stereochemical complexity?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., NOESY, HSQC) to resolve stereocenters and confirm regiochemistry. For dynamic structural features (e.g., ethylidene groups), variable-temperature NMR can probe conformational flexibility .
- Key Metrics:
- NOESY: Spatial proximity of protons.
- HSQC: Correlate ¹H-¹³C couplings.
- CD Spectroscopy: Assess chiral centers.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines. Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at timed intervals. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Advanced Research Questions
Q. What strategies are recommended for studying ligand-receptor interactions involving this compound?
Methodological Answer: Integrate computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements. Machine learning models trained on high-throughput screening data (e.g., 10,000-compound libraries) can predict binding modes and guide mutagenesis studies .
- Case Study:
- SPR: Measure KD values for mutant receptors.
- MD Simulations: Analyze ligand-protein dynamics over 100 ns.
Q. How can computational modeling address discrepancies in proposed reaction mechanisms for this compound?
Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles of competing pathways (e.g., nucleophilic vs. radical mechanisms). Compare computed activation energies with experimental kinetic data to validate models .
- Validation Metrics:
- RMSD < 2.0 Å for transition-state geometries.
- ΔG<sup>‡</sup> error < 2 kcal/mol.
Q. What experimental approaches are suitable for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer: Employ parallel synthesis to generate a focused library (50–100 analogs) with systematic substitutions (e.g., benzyl → substituted aryl). Test bioactivity in cell-based assays (IC50) and correlate with steric/electronic parameters (Hammett σ, π-logP) .
-
Data Table Example:
Derivative R-Group IC50 (nM) logP A1 -H 120 ± 15 2.1 A2 -CF3 45 ± 6 3.8
Q. How can researchers assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer: Perform OECD 301F ready biodegradability tests. Use LC-QTOF-MS to identify transformation products. Predictive tools like ECHA’s QSAR Toolbox estimate ecotoxicity (e.g., LC50 for Daphnia magna) .
Q. What mechanistic studies are needed to resolve contradictions in proposed catalytic roles of this compound?
Methodological Answer: Apply isotopic labeling (e.g., <sup>18</sup>O) to track atom transfer in catalytic cycles. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Compare kinetic isotope effects (KIE) for H/D substitution .
Q. What advanced chromatographic methods improve separation of this compound’s diastereomers?
Methodological Answer: Develop chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane:ethanol:DEA 90:10:0.1) with ultra-high-performance liquid chromatography (UHPLC). Hyphenate with circular dichroism detection for real-time stereochemical analysis .
Q. How can the compound’s potential for bioconjugation be explored in drug delivery systems?
Methodological Answer: Functionalize via NHS-ester or maleimide chemistry. Validate conjugation efficiency using SDS-PAGE and MALDI-TOF for protein-ligand complexes. Test in vitro release kinetics (pH 5.0 vs. 7.4) and monitor via fluorescence quenching assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
